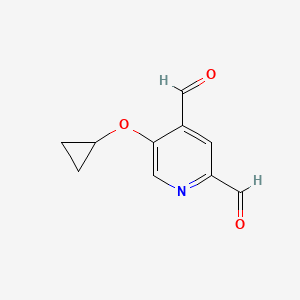
5-Cyclopropoxypyridine-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Cyclopropoxypyridine-2,4-dicarbaldehyde is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol It is a derivative of pyridine, featuring two aldehyde groups at the 2 and 4 positions and a cyclopropoxy group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxypyridine-2,4-dicarbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the cyclopropanation of pyridine followed by formylation reactions to introduce the aldehyde groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-cyclopropyloxypyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-5-7-3-8(6-13)11-4-10(7)14-9-1-2-9/h3-6,9H,1-2H2 |
InChI Key |
DJFIDMJMPWVBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















